Clobenpropit

H3 receptor Binding affinity Selectivity

Select Clobenpropit for its irreplaceable inverse agonist profile and polypharmacology. Unlike neutral antagonists (e.g., ciproxifan), clobenpropit's consistent inverse agonism at H3R (validated across cAMP, GTPγS, and neurotransmitter release assays) is essential for studies of constitutive receptor activity. Its unique dopamine uptake inhibition—a feature absent in ciproxifan and A-331440—makes it the definitive tool for investigating H3R-DAT crosstalk in addiction and schizophrenia models. Additionally, its partial H4R agonism (Ki = 13 nM) enables oncology research, including pancreatic cancer studies. Ensure experimental reproducibility by choosing a ligand with validated brain penetration and distinct functional activity.

Molecular Formula C14H17ClN4S
Molecular Weight 308.8 g/mol
CAS No. 145231-45-4
Cat. No. B1669187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClobenpropit
CAS145231-45-4
Synonymsclobenpropit
S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea
VUF 9153
VUF-9153
Molecular FormulaC14H17ClN4S
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl
InChIInChI=1S/C14H17ClN4S/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19)
InChIKeyUCAIEVHKDLMIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clobenpropit (CAS 145231-45-4): A Histamine H3 Receptor Antagonist/Inverse Agonist for Neuroscience and Oncology Research Procurement


Clobenpropit (VUF-9153) is a potent histamine H3 receptor (H3R) antagonist and inverse agonist [1]. It is an imidazole-containing isothiourea derivative with the chemical structure N-(4-chlorobenzyl)-S-[3-(4(5)-imidazolyl)propyl]isothiourea [2]. Clobenpropit is widely used as a pharmacological tool to investigate the role of H3R in neurotransmitter release, cognition, and neuroprotection. It also exhibits partial agonist activity at the histamine H4 receptor (H4R) [3].

Clobenpropit (CAS 145231-45-4) vs. Other H3R Ligands: Why Simple Substitution Is Not Recommended for Research Consistency


H3R ligands are not functionally interchangeable. Clobenpropit exhibits a unique profile as a potent inverse agonist at H3R with significant affinity for H4R and off-target interactions with 5-HT3 and α2 adrenoceptors, which distinguishes it from other H3R antagonists . In vivo, clobenpropit demonstrates different brain penetration kinetics compared to thioperamide [1] and a distinct functional response compared to ciproxifan and proxyfan in behavioral models [2]. These differences in target selectivity, functional activity, and pharmacokinetics can critically impact experimental outcomes. Substituting clobenpropit with another H3R ligand without considering these factors may lead to irreproducible results and misinterpretation of pharmacological mechanisms.

Clobenpropit (CAS 145231-45-4) Quantitative Differentiation: A Comparator-Based Evidence Guide for Scientific Procurement


Clobenpropit H3R Binding Affinity and Selectivity Profile: A Quantitative Comparison with Thioperamide and Iodophenpropit

Clobenpropit demonstrates high affinity for the human histamine H3 receptor (pKi = 9.44 ± 0.04) and rat H3R (pKi = 9.75 ± 0.01), with minimal affinity for H1R (pKi = 5.2) and H2R (pKi = 5.6) . In a functional GTPγS binding assay, clobenpropit exhibited a pEC50 of 9.28 ± 0.06, compared to thioperamide's pEC50 of 8.12 [1]. This indicates that clobenpropit is a more potent H3R antagonist in this functional assay. Furthermore, clobenpropit displays partial agonist activity at H4R with a Ki of 13 nM, a property not shared by all H3R antagonists . The compound also binds to 5-HT3 receptors (Ki = 7.4 nM) and α2A/α2C adrenergic receptors (Ki = 17.4/7.8 nM), highlighting a distinct polypharmacology profile that may influence experimental outcomes .

H3 receptor Binding affinity Selectivity

Clobenpropit Inverse Agonism at H3R: A Comparative Analysis of Functional Activity in cAMP Assays

Clobenpropit acts as a potent inverse agonist at H3R, raising cAMP levels in SK-N-MC cells with a potency that matches its receptor binding affinity [1]. In contrast, other H3R ligands exhibit varied functional activity. For example, thioperamide and iodophenpropit also raise cAMP levels, but impentamine and burimamide act as H3R agonists [1]. A separate study comparing clobenpropit and ciproxifan found that both were consistently antagonists in neurotransmitter release, cAMP, and [35S]GTPγS binding assays, while GT-2331 and proxyfan exhibited differential activity (e.g., full agonism in cAMP assays but little activity in neurotransmitter release) [2]. This highlights clobenpropit's reliable inverse agonist profile, which is critical for studies requiring constitutive H3R activity blockade.

Inverse agonism cAMP Functional activity

Clobenpropit Brain Penetration Kinetics: A Comparative ex Vivo Binding Study vs. Thioperamide

The brain penetration of clobenpropit and thioperamide was directly compared using ex vivo [125I]iodophenpropit binding in rats and mice [1]. In rat cortex, thioperamide inhibited specific binding with an IC30 of 1.0 mg/kg, while clobenpropit required 18 mg/kg to achieve the same level of inhibition [1]. In mouse whole brain, the IC30 values were 3.5 mg/kg for thioperamide and 13 mg/kg for clobenpropit [1]. These data indicate that thioperamide penetrates the blood-brain barrier more efficiently than clobenpropit after peripheral injection. However, clobenpropit remains brain-penetrant and is effective in vivo, albeit at higher doses [2].

Brain penetration Blood-brain barrier Pharmacokinetics

Clobenpropit In Vivo Efficacy: A Comparison of Histamine Release Modulation vs. Thioperamide

The effect of clobenpropit on in vivo histamine release in the rat hypothalamus was directly compared to thioperamide using microdialysis [1]. Intrahypothalamic perfusion of clobenpropit (10 nM) caused a maximal 2-fold increase in histamine release [1]. Peripheral injection of clobenpropit (5–15 mg/kg) increased histamine release to about 150% of basal levels [1]. Notably, a more marked increase in histamine release was observed after peripheral injection of thioperamide (5 mg/kg) [1]. This differential effect is likely due to thioperamide's superior brain penetration [2]. Both compounds, however, dose-dependently attenuated (R)-α-methylhistamine-induced drinking in a mouse dipsogenia model, with clobenpropit effective over a dose range of 0.1–30 μmol/kg [3].

In vivo efficacy Histamine release Microdialysis

Clobenpropit Effects on Dopamine Uptake: A Unique Activity Compared to Other H3R Antagonists

Clobenpropit inhibits [3H]-dopamine uptake in human neuroblastoma SH-SY5Y cells with a maximum inhibition of 82.7 ± 2.8% and an IC50 of 490 nM [1]. This effect is reproduced by the H3R antagonist/inverse agonist iodophenpropit but not by agonists (R-α-methylhistamine, immepip) or other antagonists/inverse agonists (ciproxifan, A-331440) [1]. In vivo, clobenpropit (3.0 mg/kg) potentiates methamphetamine-induced dopamine release in the nucleus accumbens, an effect also shared with thioperamide [2]. This suggests that clobenpropit has a unique in vitro profile that may involve direct interaction with the dopamine transporter or an allosteric modulation distinct from other H3R ligands.

Dopamine uptake Neurotransmitter release SH-SY5Y cells

Optimal Research Applications for Clobenpropit (CAS 145231-45-4) Based on Evidence-Based Differentiation


Investigating H3R Constitutive Activity and Inverse Agonism in Cellular Models

Clobenpropit's consistent inverse agonist activity across multiple functional assays (cAMP, GTPγS binding, neurotransmitter release) [1] makes it an ideal tool for studies probing the role of H3R constitutive activity in physiological and pathological processes. Its reliable functional profile simplifies interpretation compared to ligands with protean or assay-dependent activity (e.g., proxyfan, GT-2331).

Studying H3R-Mediated Modulation of Dopaminergic Neurotransmission

The unique ability of clobenpropit to inhibit dopamine uptake in vitro, a property not shared by ciproxifan or A-331440 [2], makes it a valuable compound for investigating the crosstalk between H3R and the dopamine transporter. This application is particularly relevant for research into addiction, schizophrenia, and attention deficit disorders.

In Vivo Studies Requiring H3R Antagonism with a Defined Brain Penetration Profile

Clobenpropit is brain-penetrant and effective in vivo, but its lower brain penetration efficiency compared to thioperamide [3] should be considered in experimental design. It is suitable for studies where a moderate level of CNS target engagement is sufficient or where its distinct polypharmacology (e.g., H4R partial agonism) is desirable .

Exploring Dual H3R/H4R Pharmacology in Cancer Research

Clobenpropit's partial agonist activity at H4R (Ki = 13 nM) and its demonstrated anti-tumor effects in pancreatic cancer models [4] make it a relevant tool for investigating the role of histamine receptors in cancer cell proliferation, migration, and apoptosis. Its dual activity profile may offer advantages over pure H3R antagonists in certain oncology contexts.

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